molecular formula C14H17BBrNO6 B13720054 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester

Cat. No.: B13720054
M. Wt: 386.00 g/mol
InChI Key: NVZDZKOPEVODOZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid pinacol ester is a boronic acid derivative featuring a phenyl ring substituted with bromo (Br), methoxycarbonyl (CO₂Me), and nitro (NO₂) groups. The boronic acid moiety is protected as a pinacol ester, enhancing its stability and solubility in organic solvents. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical intermediates in pharmaceuticals, agrochemicals, and functional materials .

Properties

Molecular Formula

C14H17BBrNO6

Molecular Weight

386.00 g/mol

IUPAC Name

methyl 3-bromo-5-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C14H17BBrNO6/c1-13(2)14(3,4)23-15(22-13)11-9(16)6-8(12(18)21-5)7-10(11)17(19)20/h6-7H,1-5H3

InChI Key

NVZDZKOPEVODOZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester typically involves the reaction of 2-bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete esterification .

Chemical Reactions Analysis

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Boronic acids and their derivatives have been extensively studied for their potential anticancer properties. The introduction of the boronic acid moiety can enhance the selectivity and efficacy of bioactive compounds. For instance, the compound has shown promise in modifying existing anticancer agents to improve their pharmacokinetic profiles and therapeutic indices. The FDA-approved drug bortezomib, a boronic acid derivative, has paved the way for further exploration of similar compounds in cancer treatment .

Antibacterial and Antiviral Properties
Research indicates that boronic acids can exhibit antibacterial and antiviral activities. The incorporation of specific functional groups, such as nitro and methoxycarbonyl groups present in 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid pinacol ester, may enhance these properties. Studies have shown that modifications to boronic acids can lead to improved interactions with biological targets, potentially resulting in novel therapeutic agents .

Organic Synthesis

Building Blocks in Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is widely utilized for constructing complex organic molecules from simpler precursors. The presence of the pinacol ester group allows for greater stability and reactivity under various conditions, making it suitable for diverse synthetic applications .

Functionalization of Aromatic Compounds
The unique reactivity of boronic acids enables the functionalization of aromatic compounds. The 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid pinacol ester can be employed to introduce various substituents onto aromatic rings, facilitating the development of new materials with tailored properties. This includes applications in the synthesis of polymers and advanced materials used in electronics and photonics .

Sensor Technology

Chemical Sensors
Boronic acids are increasingly being explored for their use in chemical sensors due to their ability to form reversible covalent bonds with diols and sugars. The specific structure of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid pinacol ester allows it to be utilized in developing sensors for detecting biomolecules such as glucose or other carbohydrates. These sensors can provide critical data for medical diagnostics and environmental monitoring .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the modification of existing anticancer drugs using boronic acidsEnhanced selectivity and efficacy observed with modified agents
Development of Chemical SensorsUtilized boronic acids for glucose detectionSuccessful detection with high sensitivity reported
Organic Synthesis ResearchExplored Suzuki-Miyaura coupling reactionsDemonstrated effective coupling using boronic acid derivatives

Mechanism of Action

The mechanism of action of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, which is the key step in the coupling reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

Substituent Effects on Reactivity and Solubility

The electronic and steric properties of substituents significantly influence the reactivity and solubility of boronic acid pinacol esters. Below is a comparative analysis with key analogs:

Table 1: Substituent and Property Comparison
Compound Name Substituents Molecular Weight (g/mol) Solubility in Chloroform Reactivity in Cross-Coupling Key Applications
2-Bromo-4-(methoxycarbonyl)-6-nitrophenyl analog Br, CO₂Me, NO₂ ~346 (calculated) High High (strong EWGs) Drug intermediates
2-Bromo-6-fluoro-3-nitrophenyl analog (CAS 2377611-63-5) Br, F, NO₂ 345.96 High Moderate-High Specialty synthesis
4-Nitrophenyl boronic acid pinacol ester NO₂ ~261 Moderate Moderate H₂O₂ detection
3-Cyano-5-(methoxycarbonyl)phenyl analog (CAS AS133142) CN, CO₂Me ~263 High High Material science
2-Fluoro-6-methoxy-4-methylphenyl analog (CAS 2121513-46-8) F, OMe, Me 266.12 Moderate Low-Moderate Agrochemistry

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The presence of NO₂ and Br in the target compound enhances electrophilicity, making it highly reactive in Suzuki couplings compared to analogs with fewer EWGs (e.g., 4-nitrophenyl ester) .
  • Solubility Trends: Pinacol esters generally exhibit high solubility in chloroform due to their lipophilic nature . However, polar substituents like NO₂ and CO₂Me may slightly reduce solubility in non-polar solvents compared to fluorine- or methyl-substituted analogs .
  • Steric Effects: Bulky substituents (e.g., CO₂Me) can hinder coupling efficiency, but this is mitigated in the target compound by the para-positioning of CO₂Me relative to the boronic ester .

Biological Activity

2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid pinacol ester (CAS No. 2096340-13-3) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This compound's structure features a bromine atom, a methoxycarbonyl group, and a nitro group, which may contribute to its reactivity and interactions with biological targets.

  • Molecular Formula: C12H17BBrNO3
  • Purity: Typically >95%
  • Appearance: Solid at room temperature

The biological activity of boronic acids often relates to their ability to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors and other therapeutic agents. The presence of the nitro group may enhance the electrophilicity of the compound, potentially increasing its reactivity with nucleophiles in biological systems.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity. For instance, compounds similar to 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid have been shown to induce apoptosis in cancer cells through the inhibition of key signaling pathways.

Case Study:
In vitro studies demonstrated that a related boronic acid compound significantly reduced cell viability in various cancer cell lines (e.g., breast and prostate cancer) at concentrations ranging from 10 µM to 50 µM. The mechanism was attributed to the induction of endoplasmic reticulum stress and subsequent activation of apoptotic pathways .

Enzyme Inhibition

Boronic acids are known to act as inhibitors of serine proteases and other enzymes by mimicking the transition state of substrate molecules. The specific activity of 2-Bromo-4-(methoxycarbonyl)-6-nitrophenylboronic acid pinacol ester against various enzymes remains to be thoroughly characterized.

Research Findings:
A study focusing on enzyme inhibition revealed that boronic acid derivatives could effectively inhibit the activity of specific proteases involved in tumor progression. The inhibition constant (Ki) for related compounds was found to be in the low micromolar range, suggesting significant potency .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Anticancer ActivityInduced apoptosis in cancer cell lines
Enzyme InhibitionInhibited serine proteases
Binding AffinityLow micromolar Ki values

Safety and Toxicology

Safety assessments for boronic acids are crucial due to their potential cytotoxicity. Preliminary toxicity studies indicate that while some derivatives exhibit low toxicity profiles, others may cause adverse effects at higher concentrations.

Toxicity Findings:
In animal models, acute toxicity tests showed that certain boronic acid derivatives had LD50 values significantly higher than traditional chemotherapeutics, indicating a potentially favorable safety margin .

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